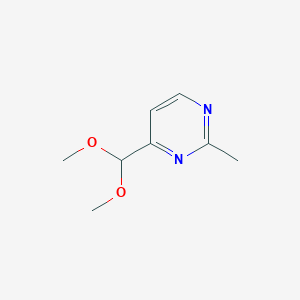

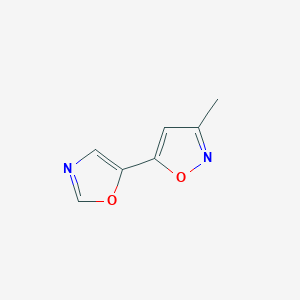

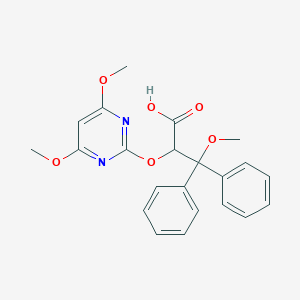

![molecular formula C13H7F3N2OS2 B061377 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 175277-56-2](/img/structure/B61377.png)

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including structures akin to "6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde," typically involves complex organic reactions. One common approach is the Vilsmeier-Haack reaction, which has been utilized in the synthesis of similar compounds, demonstrating the versatility and efficacy of this method in introducing carbaldehyde functional groups into heterocyclic frameworks (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, crystal structure analysis of related compounds reveals specific intermolecular interactions, such as C-H…N, C-H…O, and C-H…F, stabilizing the crystal structure and providing insights into the spatial arrangement of these molecules (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution, demonstrating the reactivity of the position 5 even in the presence of substituents at position 6. These reactions highlight the chemical versatility and reactivity of the imidazo[2,1-b]thiazole scaffold, providing pathways for further functionalization of these compounds (O'daly et al., 1991).

Physical Properties Analysis

The physical properties of imidazo[2,1-b]thiazole derivatives, such as melting points, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis provides valuable information on the compound's solid-state properties, which are crucial for understanding its behavior in various conditions (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are key aspects of imidazo[2,1-b]thiazole derivatives. Studies on electrophilic substitution and the formation of various derivatives underscore the chemical flexibility and potential for diversification of the imidazo[2,1-b]thiazole core (O'daly et al., 1991).

科学研究应用

Synthesis and Structural Analysis

- Research has explored the synthesis and structural characterization of imidazo[2,1-b]thiazole derivatives, highlighting the methods for introducing various substituents and analyzing their effects on the molecular structure. For instance, studies on electrophilic substitution at imidazo[2,1-b]thiazoles reveal insights into reactivity and substituent effects on these compounds (O'daly et al., 1991)[https://consensus.app/papers/substitution-imidazo21bthiazoles-odaly/d06a4bb749b5572a9f70820d6b10e1c9/?utm_source=chatgpt]. Additionally, the synthesis and crystal structure of closely related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, have been described, demonstrating the potential for detailed molecular analysis (Banu et al., 2010)[https://consensus.app/papers/synthesis-crystal-structure-banu/f31b66f1dfa75cc4817cef32ede92e1d/?utm_source=chatgpt].

Biological Activities

- Various imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential antitumor, anthelmintic, anti-inflammatory, and antimicrobial activities. For example, guanylhydrazones derived from imidazo[2,1-b]thiazoles showed antitumor activity and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005)[https://consensus.app/papers/antitumor-agents-synthesis-antitumor-activity-andreani/362c6170c64e5b8c8acc5a0c59fcdb3f/?utm_source=chatgpt]. Furthermore, novel imidazothiazole sulfides and sulfones have been prepared and characterized, displaying significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010)[https://consensus.app/papers/synthesis-anthelmintic-antiinflammatory-activities-shetty/ea039750f9fa54ce843fc98390532b38/?utm_source=chatgpt].

Antimicrobial and Antitubercular Potential

- Synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv highlight the potential of these compounds in addressing infectious diseases (Kolavi et al., 2006)[https://consensus.app/papers/synthesis-evaluation-antitubercular-activity-kolavi/18b764d9c8b95146aafefa33ebf77c2a/?utm_source=chatgpt]. Similarly, new derivatives have been synthesized and assessed for their antimicrobial activities, indicating the broad spectrum of biological applications (Alegaon et al., 2011)[https://consensus.app/papers/synthesis-characterization-activity-evaluation-imidazo-alegaon/a04abebe06ff5b509f4c4acc290c385c/?utm_source=chatgpt].

属性

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAONKFBVSURDOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381161 |

Source

|

| Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde | |

CAS RN |

175277-56-2 |

Source

|

| Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

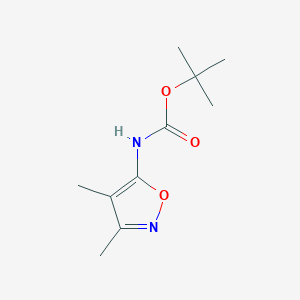

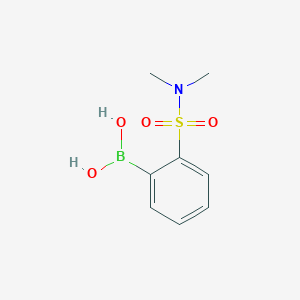

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

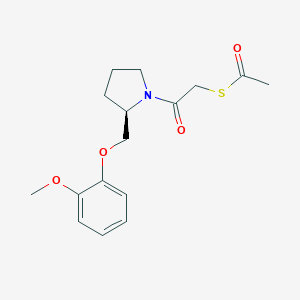

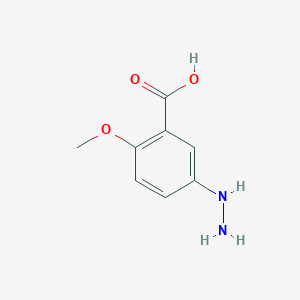

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

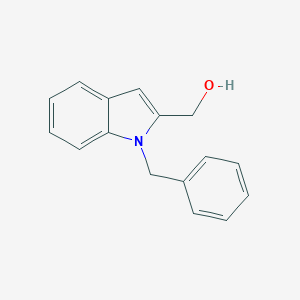

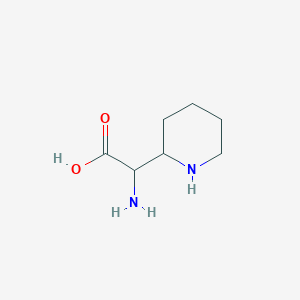

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)